1,2-Difluoro-3-iodo-5-methylbenzene

Description

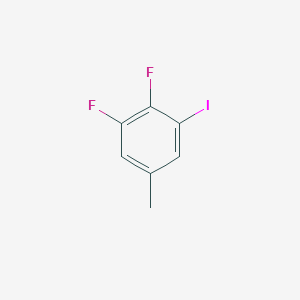

1,2-Difluoro-3-iodo-5-methylbenzene (CAS No. 886038-03-5) is a halogenated aromatic compound with the molecular formula C₇H₅F₂I and a molecular weight of 254.02 g/mol . Its structure features two fluorine atoms at positions 1 and 2, an iodine atom at position 3, and a methyl group at position 5 of the benzene ring. This substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and materials science. Limited data are available on its physical properties (e.g., boiling point) or specific applications, but its synthesis and reactivity can be inferred from analogs in the literature.

Properties

Molecular Formula |

C7H5F2I |

|---|---|

Molecular Weight |

254.02 g/mol |

IUPAC Name |

1,2-difluoro-3-iodo-5-methylbenzene |

InChI |

InChI=1S/C7H5F2I/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,1H3 |

InChI Key |

WYGWIHPDDQYBDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)I)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The compound’s fluorine and iodine substituents significantly influence its electronic profile compared to analogs. For example:

- Fluorine : Enhances ring electron-withdrawing effects, increasing electrophilic substitution resistance.

- Methyl Group : Offers steric hindrance and electron-donating effects, moderating reactivity.

Table 1: Substituent Comparison with Analogous Benzene Derivatives

Spectroscopic and Analytical Data

- 1H-NMR : The methyl group in this compound resonates at ~2.3–2.5 ppm, similar to methyl-substituted fluoroarenes. Fluorine atoms cause splitting patterns in adjacent protons.

- 13C-NMR : Iodine’s heavy atom effect deshields nearby carbons, with C-I coupling constants (~20–30 Hz) observed in analogs.

- MS : The molecular ion peak at m/z 254 confirms the molecular weight, with fragmentation patterns dominated by loss of iodine (127 amu).

In contrast, benzodioxole-containing analogs (e.g., 4d–4f ) show distinct IR peaks at 1250–1300 cm⁻¹ (C-O-C stretching) and 1500–1600 cm⁻¹ (aromatic C=C) .

Stability and Handling

The compound’s instability under basic or oxidative conditions aligns with fluoro-iodoarenes, which may degrade via dehalogenation. By comparison, diaminobenzene derivatives (e.g., 3a) require immediate use post-synthesis due to oxidative sensitivity .

Research Implications and Gaps

While this compound shares synthetic and spectroscopic traits with fluorinated and iodinated aromatics, its unique substituent combination necessitates tailored applications. Further studies should explore:

- Stability under varying pH and temperature conditions.

- Comparative pharmacokinetics with non-iodinated fluoroarenes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.